![molecular formula C2H3N3 B591557 三唑-[13C2,15N2] CAS No. 1261170-82-4](/img/structure/B591557.png)

三唑-[13C2,15N2]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

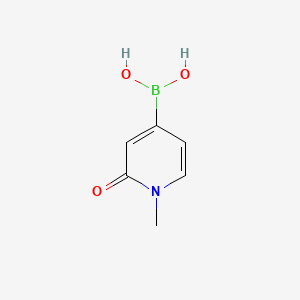

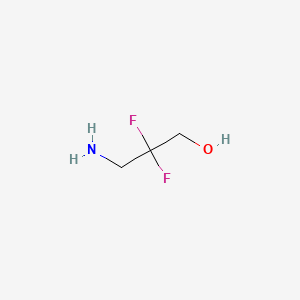

Triazole is a heterocyclic compound that features a five-membered ring of two carbon atoms and three nitrogen atoms with the molecular formula C2H3N3 . It exhibits substantial isomerism, depending on the positioning of the nitrogen atoms within the ring . Triazoles are versatile, biologically active compounds commonly used as fungicides and plant retardants . They are also useful in bioorthogonal chemistry, because the large number of nitrogen atoms causes triazoles to react similarly to azides .

Synthesis Analysis

There are several methods to prepare triazoles . For instance, 1,2,3-Triazoles, also known as vicinal triazoles, are usually prepared following (3+2) cycloaddition protocols . A common technique for unsubstituted triazoles is the Huisgen azide-alkyne 1,3-dipolar cycloaddition . In order to selectively prepare a desired isomer, metal catalysts are employed .

Molecular Structure Analysis

Triazole is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . It is present as a central structural component in a number of drug classes . There are two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

Chemical Reactions Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are also important in organocatalysis, agrochemicals, and materials science .

Physical And Chemical Properties Analysis

Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .

科学研究应用

Pharmaceutical Chemistry

Triazoles, including “Triazole-[13C2,15N2]”, are prominent in pharmaceutical chemistry due to their structural similarity to the amide bond, which is a common feature in many drugs . They exhibit a range of biological activities, such as antimicrobial, antiviral, and anticancer properties. The unique structure of triazoles allows for the creation of novel bioactive molecules with potential therapeutic applications.

Agrochemical Research

In the field of agrochemicals, triazoles are used to develop new compounds that can function as growth regulators or fungicides . Their ability to form stable complexes with metals makes them suitable for use in environments where they may be exposed to various metal ions.

Materials Science

Triazoles are valuable in materials science for their ligand properties. They can bind to various metals, which is useful in creating metal-organic frameworks (MOFs) and other coordination compounds . These materials have applications in gas storage, catalysis, and more.

Proteomics Research

“1H-1,2,4-Triazole-3,5-13C2-1,2,4-15N3” is specifically used in proteomics research. It serves as a biochemical tool for studying protein interactions and dynamics due to its stable isotopic labels, which are critical for mass spectrometry-based proteomic analysis .

Organocatalysis

Triazoles are known to be effective organocatalysts. They can facilitate a variety of chemical reactions due to their ability to donate or accept electrons and form hydrogen bonds . This makes them versatile catalysts in organic synthesis.

Supramolecular Chemistry

The hydrogen bonding ability and dipole moment of triazoles make them suitable for supramolecular chemistry applications. They can be used to construct complex structures through non-covalent interactions, which is essential for developing new materials and sensors .

未来方向

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

属性

IUPAC Name |

(3,5-13C2,1,2,4-15N3)1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-CVMUNTFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][13CH]=[15N][15NH]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

74.031 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazole-[13C2,15N2] | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)

![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)